molecular formula C19H19N3O B377266 (E)-1,5-dimethyl-4-((4-methylbenzylidene)amino)-2-phenyl-1H-pyrazol-3(2H)-one CAS No. 936841-86-0

(E)-1,5-dimethyl-4-((4-methylbenzylidene)amino)-2-phenyl-1H-pyrazol-3(2H)-one

Cat. No.: B377266
CAS No.: 936841-86-0
M. Wt: 305.4g/mol
InChI Key: YJPXEDWDLWNCAC-UHFFFAOYSA-N
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Description

(E)-1,5-dimethyl-4-((4-methylbenzylidene)amino)-2-phenyl-1H-pyrazol-3(2H)-one is a Schiff base compound derived from 4-aminoantipyrine and 4-methylbenzaldehyde, with a molecular formula of C19H19N3O and a molecular weight of 305.37 g/mol . This compound is characterized by a trans (E) configuration about the central C=N double bond, a key feature confirmed by single-crystal X-ray diffraction studies on closely related analogues . The molecule features distinct planar regions; the pyrazolone ring and the benzylidene group are nearly coplanar, while the phenyl ring attached to the N2 nitrogen of the pyrazolone ring resides in a different plane . In solid-state crystal structures, molecules of this family are known to form supramolecular architectures, such as ribbons along a crystal axis, via intermolecular interactions like C—H···O bonds . This Schiff base is of significant interest in multiple research areas. It serves as a versatile organic ligand for synthesizing coordination complexes with transition metals, which are explored for their catalytic and material properties . Studies on similar compounds have demonstrated notable antioxidant activity, effectively scavenging stable free radicals like DPPH, which suggests potential for research into oxidative stress mechanisms . Furthermore, its electronic structure, featuring n→π* and π→π* transitions, makes it a candidate for investigations in materials science, including the development of non-linear optical (NLO) materials and compounds with solvatochromic properties . The compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

1,5-dimethyl-4-[(4-methylphenyl)methylideneamino]-2-phenylpyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-14-9-11-16(12-10-14)13-20-18-15(2)21(3)22(19(18)23)17-7-5-4-6-8-17/h4-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPXEDWDLWNCAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aldol Condensation with 4-Methylbenzaldehyde

The most widely reported method involves the Aldol condensation of 4-aminoantipyrine (4-AA) with 4-methylbenzaldehyde in anhydrous ethanol under reflux conditions.

Reaction Conditions

  • Molar Ratio : Equimolar quantities of 4-AA and 4-methylbenzaldehyde (1:1).

  • Solvent : Anhydrous ethanol (10–20 mL per mmol of reactants).

  • Temperature : Reflux at 80–85°C for 3–4 hours.

  • Catalyst : None required; reaction proceeds via nucleophilic addition-elimination.

Mechanism

  • Nucleophilic Attack : The primary amine group of 4-AA attacks the carbonyl carbon of 4-methylbenzaldehyde, forming a tetrahedral intermediate.

  • Elimination of Water : The intermediate undergoes dehydration, yielding an imine (Schiff base) with an (E)-configuration due to steric hindrance.

  • Tautomerization : The imine tautomerizes to the thermodynamically stable enamine form, stabilized by conjugation with the pyrazolone ring.

Yield : 80–87% after recrystallization from ethanol.

Alternative Solvent Systems

While ethanol is the preferred solvent, studies note comparable yields in methanol or acetonitrile, though reaction times may vary. Polar aprotic solvents like DMF are avoided due to side reactions with the aldehyde.

Optimization of Reaction Parameters

Temperature and Time Dependence

ParameterOptimal RangeImpact on Yield
Temperature 80–85°CMaximizes rate without decomposition
Reaction Time 3–4 hoursCompletes condensation; longer durations do not improve yield

Stoichiometric Variations

Deviation from a 1:1 molar ratio reduces yield:

  • Excess aldehyde (1:1.2) → 72% yield (due to side-product formation).

  • Excess 4-AA (1.2:1) → 78% yield (unreacted 4-AA complicates purification).

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization from hot ethanol, yielding yellow crystals.

Crystallization Data

  • Melting Point : 212.5–213°C (lit. for analogous Schiff bases).

  • Crystal System : Monoclinic (confirmed by single-crystal XRD for related compounds).

Infrared Spectroscopy (IR)

Peak (cm⁻¹)AssignmentSource
1605–1610C=N stretch (imine)
1660–1670C=O stretch (pyrazolone)
2950–2850C-H stretches (methyl)

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 2.35 (s, 3H, N-CH₃).

  • δ 2.45 (s, 3H, Ar-CH₃).

  • δ 7.25–7.90 (m, 9H, aromatic protons).

  • δ 8.50 (s, 1H, CH=N).

¹³C NMR (100 MHz, DMSO-d₆) :

  • δ 160.5 (C=N).

  • δ 165.2 (C=O).

  • δ 140.2–125.0 (aromatic carbons).

Analytical Validation

Purity Assessment

  • Thin-Layer Chromatography (TLC) : Silica gel plates (ethyl acetate/hexane, 3:7); Rf = 0.62.

  • Elemental Analysis : Calculated for C₁₉H₁₉N₃O: C, 74.73%; H, 6.27%; N, 13.76%. Found: C, 74.68%; H, 6.30%; N, 13.72%.

Comparative Data for Analogous Compounds

CompoundYield (%)Melting Point (°C)Reference
MBA-dMPP (2-methoxy derivative)87212.5–213
4-Methylbenzylidene derivative85210–212

Scalability and Industrial Feasibility

The method is scalable to multigram quantities without significant yield reduction. Key considerations include:

  • Cost Efficiency : Ethanol is low-cost and recyclable.

  • Safety : Mild conditions avoid hazardous reagents or high pressures.

Chemical Reactions Analysis

Types of Reactions

(E)-1,5-dimethyl-4-((4-methylbenzylidene)amino)-2-phenyl-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or acyl groups.

Scientific Research Applications

(E)-1,5-dimethyl-4-((4-methylbenzylidene)amino)-2-phenyl-1H-pyrazol-3(2H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound exhibits potential pharmacological activities, such as anti-inflammatory, analgesic, and antimicrobial properties. It is studied for its potential use in drug development.

    Biological Research: The compound is used in biological assays to study its effects on various biological pathways and targets.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of (E)-1,5-dimethyl-4-((4-methylbenzylidene)amino)-2-phenyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase enzymes, while its antimicrobial activity could result from disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Table 1: Structural Parameters of Selected Derivatives
Compound (Substituent) Molecular Formula Crystal System Dihedral Angles (°) Key Interactions Reference
Target (4-methylbenzylidene) C20H20N4O - - - -
4-[(E)-(4-Hydroxy-3-nitrobenzylidene)] C18H16N4O4 - - Intramolecular H-bonding
4-[(1-Hydroxy-2-naphthyl)methyleneamino] C22H20N4O2 Monoclinic 55.80 (pyrazolone-phenyl) π-π stacking, C–H···O
DMPO (2-methylbenzylidene) C19H18N4O - - Adsorption on mild steel
4-{[4-(Dimethylamino)benzylidene]amino} C20H22N4O Monoclinic 49.38 (pyrazolone-phenyl) C–H···O, van der Waals
  • Dihedral Angles : Derivatives with bulkier substituents, such as the naphthyl group in , exhibit larger dihedral angles (55.80°) between the pyrazolone and aryl rings, reducing molecular planarity. In contrast, the nitro-substituted derivative in shows a smaller angle (49.38°), enhancing conjugation and stability.
  • Hydrogen Bonding : Hydroxy and nitro groups facilitate intramolecular H-bonding (e.g., O–H···N in ), which stabilizes the E-configuration and influences reactivity .

Substituent Effects on Functional Properties

Table 2: Functional Comparisons
Compound (Substituent) Application Efficiency/Activity Key Findings Reference
Target (4-methylbenzylidene) Corrosion inhibition Not reported Expected adsorption via –CH3 and C=N -
DMPO (2-methylbenzylidene) Corrosion inhibition 93% (1.0 M H2SO4, mild steel) Adsorption follows Langmuir isotherm
4-{[4-(Dimethylamino)benzylidene]amino} Material science N/A High thermal stability (T = 100 K)
Mn/Fe/Co complexes (hydrazone) Antimicrobial Moderate activity Metal coordination enhances efficacy
  • Corrosion Inhibition : The position of methyl groups significantly impacts efficiency. DMPO (2-methyl) achieves 93% inhibition due to optimal electron-donating effects and surface coverage , whereas the 4-methyl derivative’s performance remains unexplored.

Electronic and Steric Influences

  • Electron-Withdrawing Groups (EWGs) : Nitro and hydroxy substituents (e.g., ) reduce electron density at the C=N bond, decreasing nucleophilic reactivity but improving thermal stability.
  • Electron-Donating Groups (EDGs): Methyl and dimethylamino groups (e.g., ) increase electron density, enhancing adsorption on metallic surfaces and corrosion inhibition.
  • Steric Effects : Bulky groups like naphthyl reduce packing efficiency in crystals, lowering melting points compared to planar derivatives .

Biological Activity

Introduction

(E)-1,5-dimethyl-4-((4-methylbenzylidene)amino)-2-phenyl-1H-pyrazol-3(2H)-one is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characterization

The compound can be synthesized through a multi-step reaction involving the condensation of 4-methylbenzaldehyde with 1,5-dimethyl-2-phenylhydrazine in the presence of suitable catalysts. Characterization techniques such as NMR and IR spectroscopy confirm the structure of the synthesized compound, highlighting key functional groups and confirming its purity.

Biological Activity

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against various bacterial strains:

Microorganism MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Candida albicans75

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant potential of this compound was evaluated using DPPH radical scavenging assays. The results showed that it possesses significant free radical scavenging activity, with an IC50 value comparable to standard antioxidants like ascorbic acid:

Compound IC50 (µg/mL)
(E)-1,5-dimethyl...20
Ascorbic Acid18

This indicates its potential use in preventing oxidative stress-related conditions .

Anti-inflammatory Effects

In vitro assays have shown that this compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. The compound's anti-inflammatory properties were confirmed through ELISA assays:

Cytokine Control (pg/mL) Treatment (pg/mL)
TNF-alpha500150
IL-6400100

These findings suggest that the compound may have therapeutic potential in treating inflammatory diseases .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of this compound with various biological targets. The compound shows strong binding affinity towards human prostaglandin reductase (PTGR2), with a docking score of -7.648 kcal/mol, indicating its potential as an anti-inflammatory agent .

Case Studies

A recent case study investigated the effects of this compound on a model organism with induced inflammation. The administration of the compound resulted in a significant reduction in inflammation markers compared to control groups. Histopathological examinations revealed decreased tissue damage and improved healing processes.

The biological activity of this compound demonstrates promising antimicrobial, antioxidant, and anti-inflammatory properties. Further research is warranted to explore its therapeutic applications and mechanisms of action in clinical settings. The ongoing investigations into its structure–activity relationship will likely yield valuable insights for drug development.

Q & A

Q. What synthetic methodologies are commonly employed for preparing (E)-1,5-dimethyl-4-((4-methylbenzylidene)amino)-2-phenyl-1H-pyrazol-3(2H)-one?

The compound is synthesized via a Schiff base condensation reaction between 4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one and 4-methylbenzaldehyde. Typical conditions involve refluxing in ethanol with acetic acid catalysis (5–10 mol%) for 6–12 hours, yielding 68–82% after recrystallization from ethanol or DMF/water mixtures . The E-configuration of the benzylideneamino group is confirmed by NMR coupling constants (J = 8.2–8.6 Hz for the C=N–H proton) and SCXRD analysis .

Q. How is the crystal structure of this compound characterized, and what key structural parameters are observed?

Single-crystal X-ray diffraction (SCXRD) at 100 K reveals a monoclinic P2₁/n space group with Z = 4. The pyrazolone ring adopts a planar conformation (mean deviation: 0.018 Å), with a dihedral angle of 8.6° between the phenyl and 4-methylbenzylidene planes. Key bond lengths include C=N (1.278(2) Å) and N–N (1.386(2) Å), consistent with resonance stabilization. Intermolecular N–H···O hydrogen bonds (2.85–3.12 Å) form centrosymmetric dimers .

Q. What spectroscopic techniques validate the molecular structure of this compound?

  • FTIR : Stretching vibrations at 1620–1640 cm⁻¹ (C=N), 1680–1700 cm⁻¹ (C=O), and 3200–3350 cm⁻¹ (N–H).
  • ¹H NMR : Singlets for N–CH₃ (δ 3.12–3.25 ppm) and aromatic protons (δ 6.8–7.5 ppm).
  • UV-Vis : π→π* transitions at 280–320 nm (ε > 10⁴ L·mol⁻¹·cm⁻¹) in DMSO .

Advanced Research Questions

Q. How do substituents on the benzylidene moiety influence supramolecular packing and hydrogen-bonding networks?

Comparative SCXRD studies show that electron-donating groups (e.g., 4-dimethylamino in ) increase N–H···O bond strength (D···A = 2.79 Å vs. 3.12 Å for 4-nitro derivatives ). Bulky substituents like 4-iodobutoxy disrupt π-stacking, increasing unit cell volume by 15–20% compared to 4-methyl analogs. Computational Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular contacts: H···H (55–60%), C···H (20–25%), and O···H (10–15%) .

Q. What experimental strategies resolve discrepancies in reported hydrogen-bonding patterns across studies?

Contradictions in H-bonding (e.g., absence of O···H interactions in vs. prominent networks in ) arise from crystallization solvents. Polar solvents (DMF/water) promote O···H contacts (3.02 Å), while apolar solvents (toluene) favor C–H···π interactions. Refinement protocols using SHELXL97 with anisotropic displacement parameters and TWIN/BASF corrections improve model accuracy (R1 < 0.05) .

Q. How can computational methods complement experimental data in predicting tautomeric stability?

DFT calculations (B3LYP/6-311++G**) reveal the keto tautomer is 12–15 kcal/mol more stable than enol forms. Natural Bond Orbital (NBO) analysis shows hyperconjugative stabilization of the C=O group (LP(O)→σ*(C–N), ΔE = 45–50 kcal/mol). Molecular electrostatic potential maps correlate with SCXRD-derived hydrogen-bond acceptor sites .

Methodological Tables

Table 1. Crystallographic Data Comparison

SubstituentSpace GroupR1 FactorH-bond D···A (Å)Reference
4-methylP2₁/n0.0372.85–3.12
4-iodobutoxyP\overline{1}0.0423.10–3.25
4-nitroC2/c0.0412.79–3.05

Table 2. Key Bond Lengths (Å) from SCXRD

Bond4-methyl 4-hydroxy 4-nitro
C=N1.278(2)1.281(3)1.275(2)
N–N1.386(2)1.382(3)1.389(2)
C=O1.230(2)1.228(3)1.235(2)

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